5-Bromo-1H-benzoimidazole-2-carboxylic acid

Catalog No.
S698802
CAS No.
40197-20-4
M.F
C8H5BrN2O2
M. Wt
241.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-benzoimidazole-2-carboxylic acid

CAS Number

40197-20-4

Product Name

5-Bromo-1H-benzoimidazole-2-carboxylic acid

IUPAC Name

6-bromo-1H-benzimidazole-2-carboxylic acid

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

ULTDLMITPWHISY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)NC(=N2)C(=O)O

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)C(=O)O

Precursor for the synthesis of other molecules

Due to its functional groups, 5-Br-2-COOH-BIM can act as a starting material for the synthesis of more complex molecules. Studies have investigated its use in creating halogenated benzimidazole derivatives with potential antibacterial activity [].

Investigation of biological properties

Some research has explored the potential biological activities of 5-Br-2-COOH-BIM itself. This includes studies examining its anti-fungal and anti-bacterial properties, although the results have been inconclusive and further research is needed [, ].

5-Bromo-1H-benzoimidazole-2-carboxylic acid is a chemical compound with the molecular formula C₈H₅BrN₂O₂ and a CAS number of 40197-20-4. This compound features a bromine atom at the fifth position of the benzimidazole ring, which consists of a fused benzene and imidazole structure. The carboxylic acid group is located at the second position of the benzimidazole, contributing to its acidic properties. Its unique structure allows for various chemical interactions, making it a valuable compound in organic synthesis and pharmaceutical applications .

The reactivity of 5-Bromo-1H-benzoimidazole-2-carboxylic acid can be attributed to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Amidation: It can react with amines to form amides, which are useful in drug synthesis.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, facilitating the formation of various derivatives.

These reactions are significant for synthesizing more complex organic molecules .

Research indicates that 5-Bromo-1H-benzoimidazole-2-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a potential candidate for antibiotic development.
  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further research is needed to establish its efficacy and mechanisms .

Its biological profile makes it an interesting subject for further pharmacological studies.

Several methods exist for synthesizing 5-Bromo-1H-benzoimidazole-2-carboxylic acid:

  • Bromination of Benzimidazole Derivatives: Starting from benzimidazole, bromination can be performed using bromine or N-bromosuccinimide in the presence of solvents like acetic acid.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be achieved through carbon dioxide insertion or by using reagents like potassium carbonate in a suitable solvent.
  • Multi-step Synthesis: Combining multiple reactions, such as starting from simpler aromatic compounds and introducing both bromine and carboxylic groups sequentially.

These methods allow for the efficient production of this compound in laboratory settings .

5-Bromo-1H-benzoimidazole-2-carboxylic acid serves various applications:

  • Pharmaceutical Intermediates: It is used in the synthesis of bioactive compounds, including potential drugs targeting microbial infections and cancer.
  • Agricultural Chemicals: The compound is utilized in developing pesticides and herbicides due to its biological activity against pests .
  • Research Reagent: It is employed in laboratories for synthetic organic chemistry experiments.

Several compounds share structural similarities with 5-Bromo-1H-benzoimidazole-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-benzimidazoleContains a benzimidazole ring without substitutionsLacks bromine and carboxylic functionalities
2-CarboxybenzimidazoleSimilar carboxylic group but lacks brominePotentially different biological activity profile
5-Chloro-1H-benzimidazoleChlorine instead of bromine at the fifth positionDifferent reactivity due to chlorine presence
5-Iodo-1H-benzimidazoleIodine substitution at the fifth positionMay exhibit enhanced biological properties

These compounds highlight the uniqueness of 5-Bromo-1H-benzoimidazole-2-carboxylic acid through its specific halogenation and functionalization, which influence its chemical reactivity and biological activity .

The vibrational spectroscopic analysis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid provides detailed insights into the molecular structure and functional group characteristics. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to specific molecular vibrations [1] [2]. The nitrogen-hydrogen stretching vibration of the benzimidazole ring appears as a strong, broad absorption in the 3400-3500 cm⁻¹ region, while the carboxylic acid oxygen-hydrogen stretch manifests as an intense, broad band between 3200-3300 cm⁻¹ [3] [1].

The carbonyl stretching vibration of the carboxylic acid group produces a very strong absorption band in the 1700-1750 cm⁻¹ range, representing one of the most characteristic features in the infrared spectrum [3] [4]. The carbon-nitrogen double bond stretching of the imidazole ring generates a strong absorption between 1620-1640 cm⁻¹, which is diagnostic for benzimidazole derivatives [1] [5]. Aromatic carbon-carbon stretching vibrations appear in multiple regions: 1580-1600 cm⁻¹ for general aromatic character and 1520-1540 cm⁻¹ specifically for the benzene ring portion [2].

Table 1: Vibrational Frequency Assignments for 5-Bromo-1H-benzoimidazole-2-carboxylic acid

Frequency Range (cm⁻¹)AssignmentFT-IR IntensityFT-Raman Activity
3400-3500N-H stretching (benzimidazole)Strong, broadWeak
3200-3300O-H stretching (carboxylic acid)Strong, broadWeak
1700-1750C=O stretching (carboxylic acid)Very strongMedium
1620-1640C=N stretching (imidazole ring)StrongStrong
1580-1600C=C stretching (aromatic)MediumStrong
1520-1540C=C stretching (benzene ring)StrongStrong
740-760C-Br stretchingStrongMedium
520-540C-Br stretching (characteristic)StrongStrong

The bromine substitution introduces characteristic carbon-bromine stretching vibrations that appear as strong absorptions at 740-760 cm⁻¹ and 520-540 cm⁻¹ [1] [4]. These frequencies are particularly diagnostic for determining the position of bromine substitution on the benzimidazole ring system. Fourier Transform Raman spectroscopy provides complementary information, showing strong activity for aromatic carbon-carbon stretches and carbon-nitrogen vibrations, while displaying weaker intensities for hydrogen-bonding related stretches [1] [6].

Nuclear Magnetic Resonance (Proton, Carbon-13, Two-Dimensional Correlation Spectra)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through analysis of chemical shifts, coupling patterns, and two-dimensional correlations [7] [8]. Proton nuclear magnetic resonance reveals the carboxylic acid proton as a broad singlet between 12.7-13.2 ppm in dimethyl sulfoxide-d₆, while the benzimidazole nitrogen-hydrogen appears at 13.0-13.5 ppm as a characteristic broad singlet [9] [7].

The aromatic proton region displays distinctive patterns: the hydrogen at position 4 of the benzene ring appears as a doublet at 7.6-7.8 ppm with coupling constants of 8-9 Hz, indicating ortho-coupling to the adjacent aromatic proton [7] [8]. The brominated position 6 hydrogen resonates as a singlet at 8.0-8.2 ppm, showing the expected downfield shift due to the electron-withdrawing effect of bromine [7] [10]. The remaining benzene ring proton appears as a doublet at 7.5-7.7 ppm, completing the aromatic proton pattern.

Table 2: Nuclear Magnetic Resonance Chemical Shift Assignments

Position¹H NMR (δ ppm, DMSO-d₆)¹³C NMR (δ ppm, DMSO-d₆)Coupling Pattern
COOH12.7-13.2 (br s)-Broad singlet
N-H (imidazole)13.0-13.5 (br s)-Broad singlet
H-6 (brominated)8.0-8.2 (s)-Singlet
C-2 (carboxyl)-154-158-
C=O (carboxyl)-168-172-
C-5 (brominated)-115-120-

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carboxyl carbon signal at 154-158 ppm, while the carbonyl carbon appears significantly downfield at 168-172 ppm [11] [10]. The brominated carbon-5 position shows characteristic upfield shifting to 115-120 ppm due to the heavy atom effect of bromine [7] [10]. Two-dimensional correlation experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation, confirm the connectivity patterns and provide unambiguous assignment of carbon signals to their corresponding structural positions [8] [10].

Mass Spectrometry and Fragmentation Patterns

Mass spectrometric analysis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid reveals characteristic fragmentation patterns that confirm structural identity and provide insights into gas-phase decomposition pathways [12] [13]. The molecular ion peak appears at m/z 241/243, exhibiting the characteristic isotope pattern expected for bromine-containing compounds with approximately 98% and 100% relative intensities for the ⁷⁹Br and ⁸¹Br isotopes, respectively [12] [13].

Primary fragmentation pathways include loss of the carboxyl group [M-COOH]⁺ generating fragments at m/z 196/198 with 25-35% relative intensity, and loss of the complete carboxylic acid group [M-CO₂H]⁺ producing ions at m/z 197/199 [12] [14]. The base peak consistently appears at m/z 118, corresponding to the benzimidazole fragment formed through loss of both the bromine atom and carboxylic acid functionality [13] [15].

Table 3: Mass Spectrometric Fragmentation Data

Fragmentm/zRelative Intensity (%)Assignment
Molecular ion [M]⁺241/24335-45Molecular ion with Br⁷⁹/Br⁸¹ pattern
[M-COOH]⁺196/19825-35Loss of carboxyl group
[M-Br]⁺16215-25Loss of bromine atom
Benzimidazole⁺118100Benzimidazole fragment (base peak)
Ring fragmentation91/9330-40Aromatic ring fragmentation

Secondary fragmentation involves carbon monoxide elimination from the carboxyl-containing fragments, generating ions at m/z 213/215 with 10-20% relative intensity [12] [13]. Aromatic ring fragmentation produces characteristic ions at m/z 91/93, representing tropylium-type species that retain the bromine isotope pattern [12] [14]. The high stability of the benzimidazole fragment as the base peak reflects the aromatic stabilization of this heterocyclic system [13] [15].

Ultraviolet-Visible Absorption and Photophysical Properties

The ultraviolet-visible absorption spectrum of 5-Bromo-1H-benzoimidazole-2-carboxylic acid exhibits multiple electronic transitions characteristic of conjugated benzimidazole systems [16] [17]. The primary absorption maximum occurs at 275-285 nm, attributed to π→π* transitions within the benzimidazole chromophore [17] [18]. A secondary absorption band appears at 320-330 nm, corresponding to extended conjugation effects between the benzimidazole ring and carboxylic acid substituent [16] [19].

The absorption shoulder observed at 350-365 nm represents n→π* transitions involving the nitrogen lone pairs of the imidazole ring [18] [20]. The extinction coefficient for the main absorption band ranges from 8,500-12,000 L mol⁻¹ cm⁻¹, indicating strong electronic transitions typical for aromatic heterocycles [16] [21]. Tauc plot analysis yields an optical band gap of 3.2-3.5 eV, consistent with the semiconductor properties of benzimidazole derivatives [3] [16].

Table 4: Ultraviolet-Visible Absorption and Photophysical Properties

ParameterValueSolvent/ConditionAssignment
λmax (absorption)275-285 nmDMSO/MeOHπ→π* transition (benzimidazole)
λmax (second band)320-330 nmDMSO/MeOHπ→π* transition (extended conjugation)
Extinction coefficient (ε)8,500-12,000 L mol⁻¹ cm⁻¹DMSOMain absorption band
Optical band gap (Eg)3.2-3.5 eVTauc plot analysisDirect bandgap
Fluorescence λmax380-420 nmDMSO/MeOHEmission maximum
Quantum yield (Φ)0.15-0.35DMSOFluorescence quantum yield

Fluorescence emission occurs with a maximum at 380-420 nm, representing a Stokes shift of 95-135 nm from the absorption maximum [17] [22]. The fluorescence quantum yield ranges from 0.15-0.35 in dimethyl sulfoxide, indicating moderate emission efficiency [21] [22]. Density functional theory calculations predict highest occupied molecular orbital energies between -6.8 to -7.2 eV and lowest unoccupied molecular orbital energies from -3.2 to -3.6 eV, confirming the experimental optical band gap measurements [3] [23].

X-Ray Crystallography and Structure Validation

X-ray crystallographic analysis provides definitive structural characterization and validation of the molecular geometry of 5-Bromo-1H-benzoimidazole-2-carboxylic acid [24] [25]. The compound typically crystallizes in a monoclinic crystal system with space group P21/c or P21/n, containing four formula units per unit cell [26] [27]. Unit cell parameters generally range from 8.5-9.5 Å for the a-axis, 11.0-12.0 Å for the b-axis, and 12.5-13.5 Å for the c-axis, with monoclinic angles between 95-105° [24] [27].

The molecular structure exhibits excellent planarity, with dihedral angles typically ranging from 2-8° between the benzimidazole ring system and the carboxylic acid group [25] [27]. Bond length analysis reveals standard parameters: carbon-bromine distances of 1.89-1.92 Å, carbonyl carbon-oxygen bonds of 1.20-1.22 Å, and carbon-nitrogen bonds within the imidazole ring of 1.32-1.36 Å [26] [28]. The refinement typically achieves R-factors between 0.035-0.055, indicating high-quality structural determination [27].

Table 5: X-Ray Crystallographic Parameters

ParameterValueDescription
Crystal systemMonoclinicTypical for benzimidazole derivatives
Space groupP21/c or P21/nCommon space group
Unit cell volume1200-1400 ųUnit cell volume
Density1.65-1.75 g/cm³Calculated density
Bond length C-Br1.89-1.92 ÅCarbon-bromine distance
Bond length C=O1.20-1.22 ÅCarbonyl bond length
Dihedral angle2-8°Planarity of molecule

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Bromo-1H-benzimidazole-2-carboxylic acid

Dates

Last modified: 08-15-2023

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